Ethyl 4,6-diamino-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4,6-diamino-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of amino groups at positions 4 and 6 on the indole ring, and an ethyl ester group at position 2. The unique structure of this compound makes it a valuable subject of study in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-diamino-1H-indole-2-carboxylate typically involves the reaction of appropriate substituted anilines with ethyl glyoxylate under acidic conditions. The reaction proceeds through a series of steps including cyclization and amination to form the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,6-diamino-1H-indole-2-carboxylate undergoes various chemical reactions including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Ethyl 4,6-diamino-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4,6-diamino-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino groups on the indole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
- Ethyl 4,6-dichloro-1H-indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Comparison: Ethyl 4,6-diamino-1H-indole-2-carboxylate is unique due to the presence of two amino groups, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it a valuable subject of study in various fields .
Properties
CAS No. |
1003708-86-8 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 4,6-diamino-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2,12-13H2,1H3 |
InChI Key |
HBAHZEKBDLGTDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2N1)N)N |
Origin of Product |
United States |
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